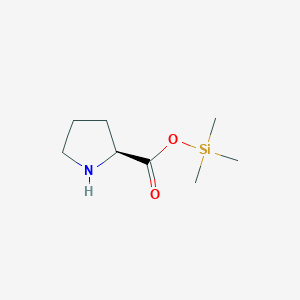

L-Proline Trimethylsilyl Ester

CAS No.:

Cat. No.: VC17976203

Molecular Formula: C8H17NO2Si

Molecular Weight: 187.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2Si |

|---|---|

| Molecular Weight | 187.31 g/mol |

| IUPAC Name | trimethylsilyl (2S)-pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |

| Standard InChI Key | ZHHOUXSQMHJPRA-ZETCQYMHSA-N |

| Isomeric SMILES | C[Si](C)(C)OC(=O)[C@@H]1CCCN1 |

| Canonical SMILES | C[Si](C)(C)OC(=O)C1CCCN1 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

L-Proline trimethylsilyl ester is a bicyclic compound derived from the silylation of L-proline. The amino group (-NH₂) is replaced by a trimethylsilyl group (-N-Si(CH₃)₃), while the carboxyl group (-COOH) is esterified to form a trimethylsilyl ester (-COO-Si(CH₃)₃) . The resulting structure retains proline’s pyrrolidine ring but gains enhanced lipophilicity and steric bulk due to the TMS substituents.

The molecular formula (C₁₁H₂₅NO₂Si₂) corresponds to a molecular weight of 259.49 g/mol . Key spectral identifiers include:

Stereochemical Considerations

The L-configuration of the parent proline is preserved in the silylated derivative, ensuring chiral integrity in synthetic applications. The TMS groups introduce conformational rigidity, which influences reactivity in peptide coupling reactions .

Synthesis and Industrial Preparation

Silylation Protocols

The synthesis of L-proline trimethylsilyl ester typically involves reacting L-proline with trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under anhydrous conditions . A representative reaction pathway is:

Bases such as triethylamine or imidazole are employed to scavenge HCl, driving the reaction to completion .

Purification and Yield Optimization

Crude products are purified via vacuum distillation or silica gel chromatography, yielding >85% pure compound . Critical parameters include:

-

Temperature: 0–25°C to prevent desilylation

-

Solvent: Dichloromethane or tetrahydrofuran

-

Catalyst: None required, but molecular sieves may enhance reaction efficiency

Applications in Peptide Synthesis

Protecting Group Strategy

The TMS groups serve as transient protecting agents, shielding reactive sites during solid-phase peptide synthesis (SPPS) . Advantages over traditional groups (e.g., Boc or Fmoc) include:

-

Stability: Resistant to acidic and basic conditions except hydrofluoric acid

-

Minimal Racemization: Steric hindrance reduces epimerization risks during activation

Case Study: Synthesis of Proline-Rich Peptides

In a model synthesis, L-proline trimethylsilyl ester was incorporated into collagen-mimetic peptides. The TMS groups were selectively removed using tetrabutylammonium fluoride (TBAF), achieving 92% coupling efficiency without racemization .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of grasshopper abdominal secretions revealed L-proline trimethylsilyl ester as a major component . Key spectral features include:

| m/z | Fragment Ion | Relative Abundance (%) |

|---|---|---|

| 216 | [M⁺-Si(CH₃)₃] | 81 |

| 170 | [C₇H₁₀NO₂Si⁺] | 73 |

| 73 | [Si(CH₃)₃⁺] | 100 |

Data sourced from chromatographic studies of insect secretions .

Nuclear Magnetic Resonance (NMR)

¹H-NMR (CDCl₃, 400 MHz):

Stability and Reactivity Profile

Hydrolytic Sensitivity

The compound is hygroscopic, undergoing rapid hydrolysis in aqueous media:

This property necessitates storage under inert atmospheres .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, making it unsuitable for high-temperature reactions .

Biological and Pharmacological Insights

Occurrence in Insect Secretions

L-Proline trimethylsilyl ester was identified in aqueous extracts of Chorthippus spp. grasshoppers, constituting 0.8–1.2% of abdominal secretions . Hypothesized roles include:

-

Wound Healing: Modulation of collagen deposition via proline metabolic pathways

-

Antimicrobial Activity: Synergistic effects with other silylated amino acids

In Vitro Cytotoxicity

Preliminary assays on human dermal fibroblasts showed no cytotoxicity at concentrations ≤100 µM, suggesting biocompatibility for topical applications .

Future Research Directions

Drug Delivery Systems

The lipophilic TMS groups may enhance blood-brain barrier penetration, warranting evaluation in neuropharmaceuticals.

Sustainable Synthesis Routes

Exploration of biocatalytic silylation using immobilized lipases could reduce reliance on hazardous silylation agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume